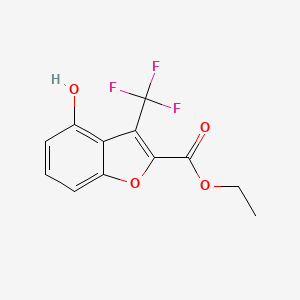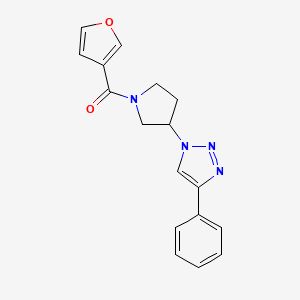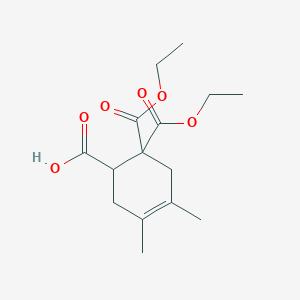
Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate” contains several functional groups. The benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. The trifluoromethyl group is a common substituent in organic chemistry with the formula -CF3. The ethyl group is a common alkyl substituent in organic chemistry, indicated by the prefix “eth”. The carboxylate group is a functional group consisting of a carbonyl (RR’C=O) and a hydroxyl (R-O-H), which has a negative charge resided on the oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran ring system is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds. The trifluoromethyl group is electron-withdrawing, which would impact the electronic distribution within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is quite electronegative, which could make the compound susceptible to reactions involving nucleophiles . The carboxylate group could potentially undergo reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxylate group could impact the compound’s solubility in different solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One application of Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate is in the synthesis of heterocyclic compounds. For instance, it has been used in the one-pot synthesis of trifluoromethylated tetrahydrobenzo[g]chromene derivatives via a multicomponent reaction. This method highlights the compound's utility in creating complex structures efficiently, which could have implications for pharmaceutical development and organic chemistry research (Duan et al., 2013).
O-Arylation and Benzofuran Synthesis
Another significant application is in the O-arylation of ethyl acetohydroximate, leading to the synthesis of O-arylhydroxylamines and substituted benzofurans. The process involves a palladium-catalyzed reaction, showcasing the compound's versatility in facilitating the formation of crucial intermediates for further chemical transformations (Maimone & Buchwald, 2010).
Creation of Quinoline Derivatives
Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate has been utilized in the facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. This synthesis demonstrates the compound's role in generating quinoline derivatives, which are valuable in medicinal chemistry for their diverse biological activities (Gao et al., 2011).
Polymerization and Material Science
In material science, the compound is explored for its potential in polymerization reactions. For example, it has been involved in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. Such studies open avenues for the development of new materials with potential applications in various industries, including pharmaceuticals and biotechnology (Wang et al., 2012).
Novel Functionalized Compounds
Research also includes the synthesis of novel functionalized compounds, such as ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. These compounds, synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot, multi-component reaction, demonstrate the compound's utility in creating functionalized molecules for further chemical studies and applications (Li et al., 2014).
properties
IUPAC Name |
ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4/c1-2-18-11(17)10-9(12(13,14)15)8-6(16)4-3-5-7(8)19-10/h3-5,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUPFVKMSYQEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Naphthalen-1-yliminobenzo[f]chromene-2-carboxamide](/img/structure/B2994603.png)
![3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2994605.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2994607.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2994615.png)
![6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2994620.png)
![2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2994621.png)


![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2994625.png)